molecular formula C14H11F3O3 B8577061 Methyl 1-(2,2,2-trifluoroethoxy)naphthalene-2-carboxylate CAS No. 35453-45-3

Methyl 1-(2,2,2-trifluoroethoxy)naphthalene-2-carboxylate

Cat. No. B8577061
M. Wt: 284.23 g/mol
InChI Key: IQUILIOUUBINNH-UHFFFAOYSA-N
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Patent
US03996280

Procedure details

A mixture containing 20.2 g. (0.1 mole) of methyl 1-hydroxy-2-naphthoate, 29 g. (0.125 mole) of 2,2,2-trifluoroethyl trifluoromethanesulfonate, 20 g. (0.2 mole) of anhydrous potassium bicarbonate and 200 ml. of dry acetone is refluxed for three days. Acetone is removed by distillation (steam bath). The residue is cooled and diluted with water. The resulting white solid is collected by filtration and washed successively with cold dilute sodium hydroxide solution and water. The solid is further purified by several rcrystallizations from aqueous alcohol followed by sublimation, (oil bath, 60°-75°/0.2 mm. Hg.) to give white solid, m.p. 69.5°-70.5°.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.125 mol
Type
reactant
Reaction Step Two
Quantity
0.2 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[C:12]([O:14][CH3:15])=[O:13].FC(F)(F)S(O[CH2:22][C:23]([F:26])([F:25])[F:24])(=O)=O.C(=O)(O)[O-].[K+]>CC(C)=O>[F:24][C:23]([F:26])([F:25])[CH2:22][O:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[C:12]([O:14][CH3:15])=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
OC1=C(C=CC2=CC=CC=C12)C(=O)OC
Step Two
Name
Quantity
0.125 mol
Type
reactant
Smiles
FC(S(=O)(=O)OCC(F)(F)F)(F)F
Step Three
Name
Quantity
0.2 mol
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture containing 20.2 g
CUSTOM
Type
CUSTOM
Details
Acetone is removed by distillation (steam bath)
TEMPERATURE
Type
TEMPERATURE
Details
The residue is cooled
ADDITION
Type
ADDITION
Details
diluted with water
FILTRATION
Type
FILTRATION
Details
The resulting white solid is collected by filtration
WASH
Type
WASH
Details
washed successively with cold dilute sodium hydroxide solution and water
CUSTOM
Type
CUSTOM
Details
The solid is further purified by several rcrystallizations from aqueous alcohol
CUSTOM
Type
CUSTOM
Details
followed by sublimation, (oil bath, 60°-75°/0.2 mm. Hg.)
CUSTOM
Type
CUSTOM
Details
to give white solid, m.p. 69.5°-70.5°

Outcomes

Product
Name
Type
Smiles
FC(COC1=C(C=CC2=CC=CC=C12)C(=O)OC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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